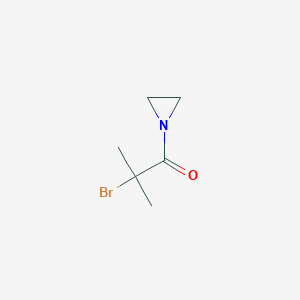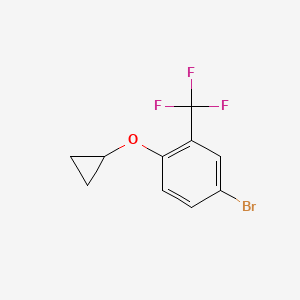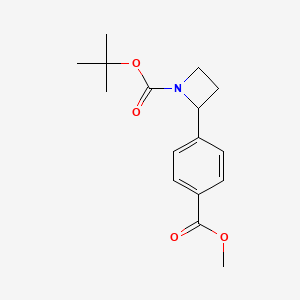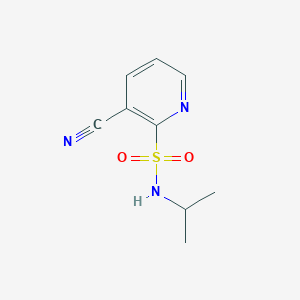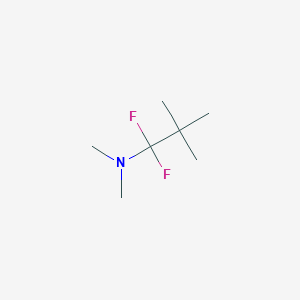
1,1-Difluoro-n,n,2,2-tetramethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- is a tertiary amine with the molecular formula C7H15F2N. This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to the nitrogen atom, making it a unique and interesting molecule in the field of organic chemistry .
Preparation Methods
The synthesis of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of nitriles, where the nitrile is reduced to form the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be compared with other similar compounds such as:
N,N,2,2-tetramethyl-1-propanamine: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
N,N-dimethylneopentylamine: Another similar compound with different substituents on the nitrogen atom.
The uniqueness of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15F2N |
|---|---|
Molecular Weight |
151.20 g/mol |
IUPAC Name |
1,1-difluoro-N,N,2,2-tetramethylpropan-1-amine |
InChI |
InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)10(4)5/h1-5H3 |
InChI Key |
ZGCUZNFQMQGZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(N(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


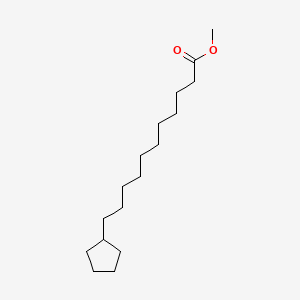


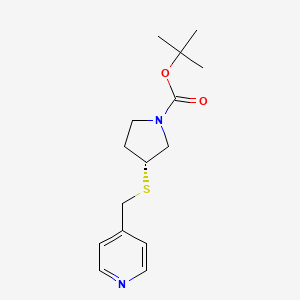
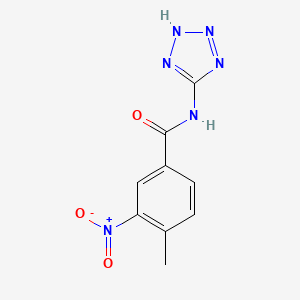
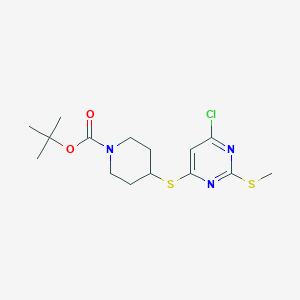

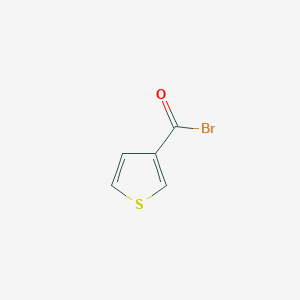

![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
